N,N-Dimethyl-(2-bromoethyl)hydrazinium

Description

Properties

CAS No. |

14652-09-6 |

|---|---|

Molecular Formula |

C4H12Br2N2 |

Molecular Weight |

247.96 g/mol |

IUPAC Name |

amino-(2-bromoethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C4H12BrN2.BrH/c1-7(2,6)4-3-5;/h3-4,6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

METIGIXCFPEQNM-UHFFFAOYSA-M |

SMILES |

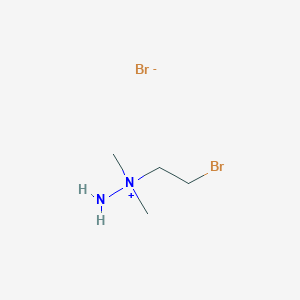

C[N+](C)(CCBr)N.[Br-] |

Canonical SMILES |

C[N+](C)(CCBr)N.[Br-] |

Synonyms |

N,N-dimethyl-(2-bromoethyl)hydrazinium N,N-dimethyl-(2-bromoethyl)hydrazinium bromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Hydrazinium Salts

Structural Features

- N,N-Dimethyl-(2-bromoethyl)hydrazinium: Contains a hydrazinium core (N₂H₅⁺) with dimethyl and bromoethyl substituents.

- Hydrazinium Nitroformate (HNF): Features a hydrazinium cation paired with a nitroformate anion (C(NO₂)₃⁻). The absence of alkyl substituents on the cation contrasts with the dimethyl and bromoethyl groups in the target compound, leading to differences in density and thermal stability .

- Hydrazinium Azides: These salts, such as morpholinium azide, incorporate azide anions (N₃⁻).

- Hydrazinium Difluoride : Exhibits a trans-configuration in the hydrazinium ion with strong hydrogen bonding to fluoride ions. The ionic lattice structure here differs from bromoethyl-substituted derivatives, where bromide may participate in weaker halogen-based interactions .

Table 1: Structural Comparison of Hydrazinium Salts

| Compound | Cation Structure | Anion/Counterion | Key Features |

|---|---|---|---|

| This compound | (CH₃)₂NH⁺-CH₂CH₂Br | Br⁻ | Bromoethyl substituent enhances leaving-group potential; quaternary structure |

| Hydrazinium Nitroformate (HNF) | NH₂NH₃⁺ | C(NO₂)₃⁻ | High oxygen balance; used as an eco-friendly oxidizer |

| Morpholinium Azide | C₄H₈N₂⁺ | N₃⁻ | Azide anion confers explosive properties; lower thermal stability |

| Hydrazinium Difluoride | NH₂NH₃⁺ | HF₂⁻ | Linear hydrogen bonding network; high coordination number (5) for nitrogen |

Thermal Stability and Decomposition

- Comparable alkyl-substituted hydrazinium salts, such as dimethyl hydrazinium nitroformate (DMHNF), decompose above 128°C, suggesting that bromine’s electronegativity might lower stability relative to methyl groups .

- Hydrazinium Nitroformate (HNF) : Decomposes at 120°C, while its methyl-substituted derivatives (MMHNF, DMHNF) show improved stability (128–137°C). This highlights the stabilizing effect of alkyl substituents on the hydrazinium cation .

- Hydrazinium Azides : These compounds often decompose explosively at lower temperatures (<100°C) due to the labile azide anion, contrasting with the bromide’s relative inertness .

Table 2: Thermal Properties of Hydrazinium Salts

| Compound | Decomposition Onset (°C) | Sensitivity to Heat | Key Observations |

|---|---|---|---|

| This compound | ~120–130 (estimated) | Moderate | Bromoethyl group may promote elimination |

| HNF | 120 | High | Eco-friendly oxidizer; used in propellants |

| DMHNF | 137 | Low | Methyl groups enhance stability |

| Morpholinium Azide | <100 | Very high | Explosive decomposition observed |

Sensitivity and Reactivity

- Impact Sensitivity : Methyl-substituted hydrazinium salts (e.g., DMHNF) exhibit lower impact sensitivity than unsubstituted HNF, suggesting that bulky substituents like bromoethyl could further desensitize the compound . However, bromine’s polarizability might increase friction sensitivity.

- Chemical Reactivity : The bromoethyl group in this compound may facilitate nucleophilic substitution reactions, making it a precursor in alkylation reactions. This contrasts with hydrazinium azides, where the azide anion dominates reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-(2-bromoethyl)hydrazinium, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via alkylation of hydrazine derivatives. For example, analogous hydrazinium salts (e.g., N,N-Dimethyl-N-(2-chloroethyl)hydrazinium chloride) are prepared by reacting dimethylhydrazine with halogenated alkylating agents under controlled conditions . Key parameters include:

- Temperature : Reactions often proceed at 60–100°C to balance reactivity and decomposition risks.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.

- Stoichiometry : Excess alkylating agent (e.g., 2-bromoethyl bromide) ensures complete quaternization of the hydrazine nitrogen .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl groups on the hydrazinium nitrogen appear as singlets (δ ~3.0–3.5 ppm), while the 2-bromoethyl group shows splitting patterns for CH₂Br (δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Hydrazinium salts exhibit N-N stretching vibrations at 950–960 cm⁻¹, and alkyl halide C-Br stretches appear at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M-Cl]⁺ for chloride salts) confirm molecular weight .

Q. What are the key considerations for handling and purifying this compound to prevent decomposition?

- Methodological Answer :

- Moisture Control : Conduct reactions under inert atmospheres (N₂/Ar) to avoid hydrolysis of the bromoethyl group.

- Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials, as described for hydrazinecarbothioamide derivatives .

- Storage : Keep at –20°C in amber vials to mitigate thermal/photo-degradation .

Advanced Research Questions

Q. How do crystal structure analyses inform the understanding of intermolecular interactions in hydrazinium salts?

- Methodological Answer : X-ray crystallography reveals:

- N-N Bond Length : Typically ~1.42 Å in hydrazinium ions, indicating partial double-bond character due to charge delocalization .

- Hydrogen Bonding : Hydrazinium ions form linear H-bonds with counterions (e.g., halides), stabilizing the lattice. For example, in hydrazinium difluoride, F⁻ ions coordinate via N–H···F interactions (2.62 Å) .

- Packing Arrangements : Layered structures (e.g., elongated octahedra) influence solubility and thermal stability .

Q. What computational methods are recommended to model the electronic structure and reactivity of this hydrazinium derivative?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and analyze frontier orbitals (HOMO-LUMO gaps predict nucleophilic/electrophilic sites) .

- Molecular Docking : For bioactivity studies, dock the compound into enzyme active sites (e.g., anti-inflammatory targets) using AutoDock Vina .

- Charge Distribution : Natural Bond Orbital (NBO) analysis quantifies charge delocalization in the hydrazinium ion .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation when synthesizing this compound?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect halogenated side products (e.g., diethyl ether adducts from solvent interactions) .

- Reaction Optimization : Vary solvent polarity (e.g., switch from THF to DMF) or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to suppress competing pathways .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate species (e.g., hydrazine-carbothioamide intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.